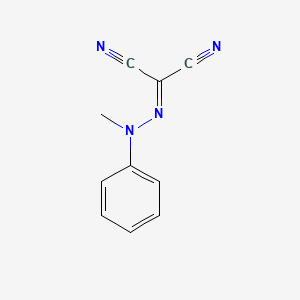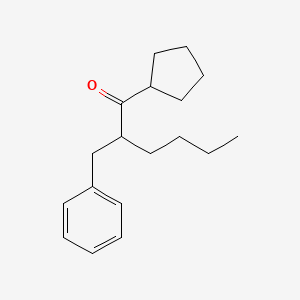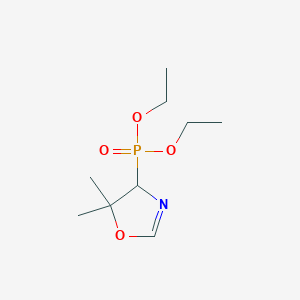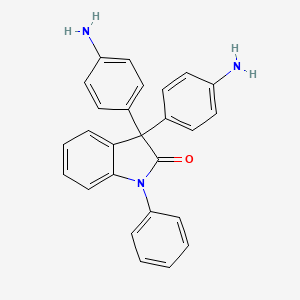
3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two aminophenyl groups attached to an indolone core, making it a significant molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzophenone with phenylhydrazine, followed by cyclization to form the indolone core. The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of halogenating agents or nitrating mixtures.
Major Products: The major products formed from these reactions include various substituted indolones, quinones, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of steroid hormone biosynthesis by targeting enzymes involved in the production of these hormones .
Comparación Con Compuestos Similares
3,3-Bis(4-aminophenyl)butan-2-one: Known for its inhibitory effects on steroid hormone biosynthesis.
3,3-Bis(4-aminophenyl)phthalide: Another compound with similar structural features but different applications.
Uniqueness: 3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one stands out due to its unique indolone core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
40835-39-0 |
|---|---|
Fórmula molecular |
C26H21N3O |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
3,3-bis(4-aminophenyl)-1-phenylindol-2-one |
InChI |
InChI=1S/C26H21N3O/c27-20-14-10-18(11-15-20)26(19-12-16-21(28)17-13-19)23-8-4-5-9-24(23)29(25(26)30)22-6-2-1-3-7-22/h1-17H,27-28H2 |
Clave InChI |
DEUBTUOEGPABCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(C4=CC=C(C=C4)N)C5=CC=C(C=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


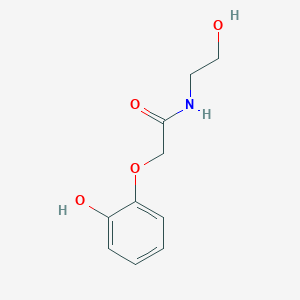
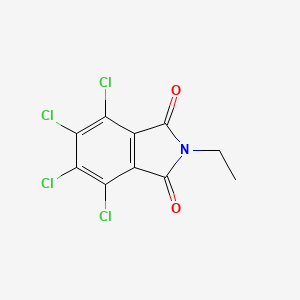

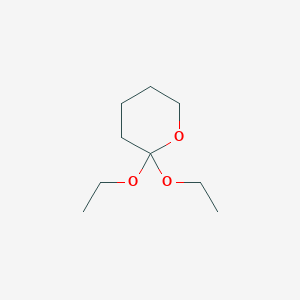
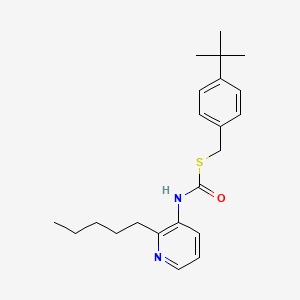
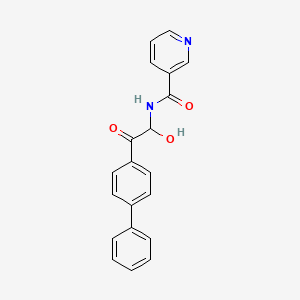
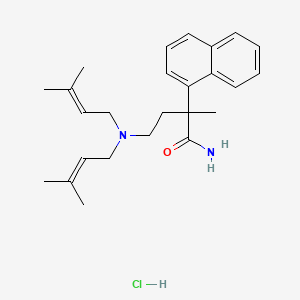

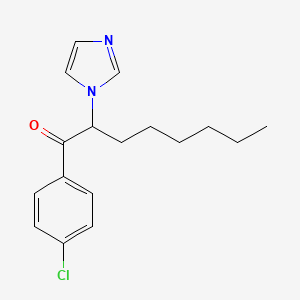
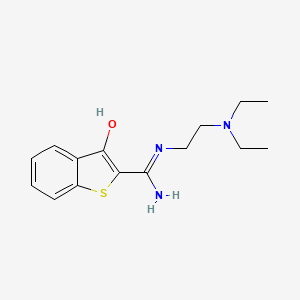
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)
